2-(2-Methoxyphenyl)-5,5-dimethylmorpholine
Description
2-(2-Methoxyphenyl)-5,5-dimethylmorpholine is a morpholine derivative characterized by a 5,5-dimethyl-substituted morpholine ring and a 2-methoxyphenyl group at the 2-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity. The methoxy group on the phenyl ring introduces electron-donating effects, influencing solubility, binding affinity, and metabolic stability compared to other substituents .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C13H19NO2/c1-13(2)9-16-12(8-14-13)10-6-4-5-7-11(10)15-3/h4-7,12,14H,8-9H2,1-3H3 |
InChI Key |
DELZORBSUKCZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5,5-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylamine with 5,5-dimethyl-2-chloromorpholine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxyphenyl)-5,5-dimethylmorpholine may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a higher yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyl ring can be reduced to a cyclohexyl ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyphenyl)-5,5-dimethylmorpholine.
Reduction: Formation of 2-(2-Cyclohexyl)-5,5-dimethylmorpholine.
Substitution: Formation of 2-(2-Halophenyl)-5,5-dimethylmorpholine.
Scientific Research Applications
2-(2-Methoxyphenyl)-5,5-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The methoxy group and the morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations and Structural Data
Electronic and Physicochemical Properties
- Electron-Donating vs. In contrast, chlorine (electron-withdrawing) in the chlorophenyl analogs may improve stability against oxidative degradation .
Solubility and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
